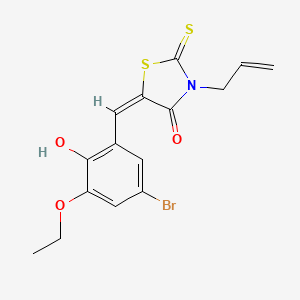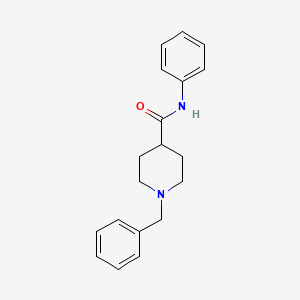![molecular formula C24H29NO B5105330 [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol](/img/structure/B5105330.png)
[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol, also known as PPM, is a chemical compound that has been studied extensively for its potential use in scientific research. PPM is a member of the piperidine family of compounds and has been shown to have a range of interesting properties that make it a promising candidate for further investigation.
作用機序
The mechanism of action of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol is not fully understood, but it is thought to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol has been shown to have a range of interesting biochemical and physiological effects, including its ability to enhance the activity of the GABA-A receptor, increase the release of dopamine, and reduce the release of glutamate. These effects make it a promising candidate for the development of new drugs for the treatment of anxiety and other neurological disorders.
実験室実験の利点と制限
One of the major advantages of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol is its ability to act as a positive allosteric modulator of the GABA-A receptor. This makes it a promising candidate for the development of new drugs for the treatment of anxiety and other neurological disorders. However, one of the limitations of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are a number of future directions that could be pursued in the study of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol. One potential avenue of research is the development of new drugs that are based on the structure of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol. Another potential direction is the investigation of the role of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol in the regulation of neuronal activity and its potential use in the treatment of neurological disorders. Finally, further studies could be conducted to better understand the mechanism of action of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol and its effects in different experimental settings.
合成法
[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol can be synthesized using a variety of methods, including the reaction of 4-piperidone with benzyl propargyl ether followed by reduction with sodium borohydride. Other methods include the reaction of 4-piperidinone with phenylacetaldehyde followed by reduction with sodium borohydride.
科学的研究の応用
[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol has been studied for its potential use in a wide range of scientific research applications, including neurobiology, pharmacology, and medicinal chemistry. [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol has been shown to have a range of interesting properties, including its ability to act as a positive allosteric modulator of the GABA-A receptor. This makes it a promising candidate for the development of new drugs for the treatment of anxiety and other neurological disorders.
特性
IUPAC Name |
[4-(3-phenylpropyl)-1-(3-phenylprop-2-ynyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO/c26-21-24(15-7-13-22-9-3-1-4-10-22)16-19-25(20-17-24)18-8-14-23-11-5-2-6-12-23/h1-6,9-12,26H,7,13,15-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBCOWAEWYMMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCCC2=CC=CC=C2)CO)CC#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5105259.png)
![4-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5105260.png)

![3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5105297.png)
![N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5105303.png)

![4-(2-{[1-(4-ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B5105317.png)
![N-({[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5105319.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B5105325.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5105337.png)
![[1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5105343.png)

![N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5105346.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5105360.png)